BenchChemオンラインストアへようこそ!

1,3-Dimethyl-3-azetidinecarboxylic acid

Physicochemical profiling Lipophilicity Drug-likeness

1,3‑Dimethyl‑3‑azetidinecarboxylic acid (CAS 1824314‑61‑5; MFCD22397216) is a C₆‑substituted azetidine‑3‑carboxylic acid bearing methyl groups at both the ring nitrogen (position 1) and the carbon that carries the carboxylic acid (position 3). With a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g mol⁻¹, it belongs to the class of constrained, non‑proteinogenic β‑amino acid building blocks that are widely employed in medicinal chemistry and peptide engineering.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B8056393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-3-azetidinecarboxylic acid
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C)C(=O)O
InChIInChI=1S/C6H11NO2/c1-6(5(8)9)3-7(2)4-6/h3-4H2,1-2H3,(H,8,9)
InChIKeyFHIZSKPQPANGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3‑Dimethyl‑3‑azetidinecarboxylic Acid – Procurement‑Grade Chemical Identity & Baseline Profile


1,3‑Dimethyl‑3‑azetidinecarboxylic acid (CAS 1824314‑61‑5; MFCD22397216) is a C₆‑substituted azetidine‑3‑carboxylic acid bearing methyl groups at both the ring nitrogen (position 1) and the carbon that carries the carboxylic acid (position 3) . With a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g mol⁻¹, it belongs to the class of constrained, non‑proteinogenic β‑amino acid building blocks that are widely employed in medicinal chemistry and peptide engineering [1]. Its four‑membered azetidine ring confers substantial ring‑strain energy (~25 kcal mol⁻¹) and pronounced conformational rigidity, which are structurally exploited in the design of foldamers, enzyme inhibitors, and spirocyclic scaffolds [2].

Why Azetidine‑3‑carboxylic Acids Are Not Interchangeable – The Case for 1,3‑Dimethyl‑3‑azetidinecarboxylic Acid


Azetidine‑3‑carboxylic acid derivatives, despite sharing a common core, cannot be freely interchanged in synthesis or biological screening portfolios because their substitution pattern directly governs lipophilicity, hydrogen‑bonding capacity, and the spatial orientation of the carboxylic acid pharmacophore . The parent azetidine‑3‑carboxylic acid possesses a free secondary amine (H‑bond donor count = 2) and an XLogP of –3.2, making it highly polar and predominantly suited for linker applications (e.g., non‑cleavable ADC linkers) . By contrast, 1,3‑dimethyl‑3‑azetidinecarboxylic acid has the secondary amine capped with a methyl group (H‑bond donor count = 1) and an XLogP of –2.4, which simultaneously reduces hydrogen‑bonding potential and increases lipophilicity by 0.8 log units relative to the parent scaffold . When the carboxylic acid is shifted to the 2‑position (1,3‑dimethylazetidine‑2‑carboxylic acid, XLogP = –1.8), lipophilicity rises another 0.6 log units and the carboxylate orientation relative to the ring nitrogen is fundamentally altered [1]. These quantitative differences in physicochemical properties mean that analogues cannot serve as drop‑in replacements without redesigning the pharmacokinetic profile, solubility parameters, or target‑binding geometry.

Quantitative Differentiation Evidence – 1,3‑Dimethyl‑3‑azetidinecarboxylic Acid vs. Closest Structural Analogs


Lipophilicity Advantage – XLogP Comparison Across Three C₆‑Dimethylazetidine Isomers and the Parent Acid

The target compound (1,3‑dimethyl‑3‑azetidinecarboxylic acid) exhibits a computed XLogP of –2.4, which is 0.8 log units more lipophilic than the parent azetidine‑3‑carboxylic acid (XLogP = –3.2) . It is 0.6 log units less lipophilic than its regioisomer 1,3‑dimethylazetidine‑2‑carboxylic acid (XLogP = –1.8) [1]. This intermediate lipophilicity positions the compound in a range that balances aqueous solubility with passive membrane permeability, a property directly relevant to CNS drug discovery programs where XLogP values between –3 and –1 are typically targeted for lead‑like libraries [2]. The 0.8‑unit shift from the parent scaffold is attributable exclusively to N‑methylation, which eliminates one hydrogen‑bond donor and increases the compound’s effective hydrophobicity.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen‑Bond Donor Count Reduction – N‑Methylation Reduces HBD from 2 to 1

The target compound contains exactly one hydrogen‑bond donor (the carboxylic acid proton), compared to two hydrogen‑bond donors for the parent azetidine‑3‑carboxylic acid (secondary amine N–H plus carboxylic acid O–H) . This N‑methyl capping is chemically definitive: it permanently removes a polar interaction site, reducing the topological polar surface area from 49.3 Ų (parent) to 40.5 Ų (target) . In the context of CNS drug design, reducing HBD count to ≤1 and TPSA below 60 Ų is a recognised strategy for improving blood–brain barrier penetration, a benchmark that the parent scaffold fails to meet but the target compound satisfies [1]. The regioisomer 1,3‑dimethylazetidine‑2‑carboxylic acid also has HBD = 1 and TPSA = 40.5 Ų, underscoring that the HBD reduction is driven by N‑methylation irrespective of carboxylic acid position.

Hydrogen bonding Permeability Oral bioavailability

Acid Strength Differentiation – Predicted pKa Comparison with the Parent Azetidine‑3‑carboxylic Acid

The predicted pKa of the carboxylic acid group in 1,3‑dimethyl‑3‑azetidinecarboxylic acid is 2.55 ± 0.20, compared to 2.74 ± 0.20 for the parent azetidine‑3‑carboxylic acid . The 0.19‑unit downward shift indicates slightly stronger acidity, which is consistent with the electron‑withdrawing inductive effect of the N‑methyl substituent adjacent to the carboxyl‑bearing carbon. Although the difference is modest, it can influence the compound’s ionisation state at physiological pH and its propensity for salt formation with basic counterions – a critical factor in pharmaceutical formulation and crystallisation screening [1]. The regioisomer 1,3‑dimethylazetidine‑2‑carboxylic acid has a predicted pKa of approximately 3.34 (based on analog data), further highlighting that the carboxyl position, not merely methylation, controls acid strength [2].

Ionisation state Salt formation Formulation

Vendor‑Supplied Purity Benchmarks – Commercial Availability at Defined Specifications

Commercially, 1,3‑dimethyl‑3‑azetidinecarboxylic acid is available from multiple vendors at certified purities of 95% (Bidepharm, batch‑specific QC with NMR/HPLC/GC) and 98% (Leyan) . By comparison, the parent azetidine‑3‑carboxylic acid is typically offered at 98% purity (multiple vendors) , while the regioisomer 1,3‑dimethylazetidine‑2‑carboxylic acid is supplied at 97–98% . The 95% grade of the target compound represents a pragmatic cost–purity trade‑off for early‑stage discovery where price per gram may outweigh the need for ultra‑high purity, whereas the 98% grade satisfies stringent requirements for late‑stage lead optimisation or in vivo studies. No vendor currently offers the compound in an enantiomerically resolved form, which is a key procurement consideration when chirality is relevant to the project.

Purity specification Procurement Quality control

Regioisomeric Positioning of the Carboxylic Acid Group – 3‑COOH vs. 2‑COOH Effects on Scaffold Geometry

The carboxylic acid position differentiates the target compound from its direct regioisomer, 1,3‑dimethylazetidine‑2‑carboxylic acid. In the target (3‑COOH), the carboxylic acid and both methyl groups are all attached to the same ring carbon (C3), creating a sterically compact, quaternary centre that maximises local conformational restriction . In the 2‑COOH regioisomer, the carboxylic acid is on C2 while the 3‑methyl group occupies C3, producing a different spatial relationship between the acid and the ring nitrogen. This structural distinction translates into measurably different computed lipophilicities (XLogP –2.4 vs. –1.8) and molecular complexities (138 vs. 135), and in published peptide engineering work it has been shown that the position of the carboxylate on the azetidine ring alters the ψ/φ dihedral angle preferences by 10–20°, which can be decisive in foldamer design [1]. No head‑to‑head biological data comparing the two regioisomers have been published as of the search date.

Regioisomerism Scaffold geometry Peptide engineering

Procurement‑Optimised Application Scenarios for 1,3‑Dimethyl‑3‑azetidinecarboxylic Acid Based on Quantitative Differentiation


CNS‑Focused Lead‑Like Library Synthesis Requiring Low HBD Count and Intermediate Lipophilicity

With a hydrogen‑bond donor count of 1, TPSA of 40.5 Ų, and an XLogP of –2.4, 1,3‑dimethyl‑3‑azetidinecarboxylic acid satisfies the CNS MPO (Multiparameter Optimisation) criteria for brain‑penetrant lead candidates, whereas the parent azetidine‑3‑carboxylic acid (HBD = 2, TPSA = 49.3 Ų) does not [1]. Procurement of the 95% purity grade (Bidepharm) is cost‑effective for parallel library synthesis, where the compound can serve as a constrained β‑amino acid building block in amide coupling or multicomponent reactions targeting GPCR and ion channel libraries [2].

Foldamer and Constrained Peptide Design Exploiting Quaternary C3 Substitution

The gem‑dimethyl‑carboxylate substitution at C3 creates a quaternary centre that severely restricts backbone conformational freedom, making this compound a superior choice over the parent azetidine‑3‑carboxylic acid (which lacks the 3‑methyl group) for inducing stable β‑turn or helical motifs in peptidomimetics . The XLogP shift (–2.4 vs. –3.2 for parent) also improves organic‑solvent solubility during solid‑phase peptide synthesis, a practical advantage for procurement in academic peptide laboratories [1].

Pharmaceutical Salt Screening and Formulation Development Targeting a 2.55 pKa Carboxylic Acid

The predicted pKa of 2.55 makes 1,3‑dimethyl‑3‑azetidinecarboxylic acid a marginally stronger acid than the parent (pKa 2.74), increasing its propensity to form crystalline salts with weakly basic counterions such as meglumine or tromethamine . Procurement at 98% purity (Leyan) is recommended for salt‑form screening to avoid confounding effects from acidic impurities, and this differentiated acid strength should be factored into ion‑pair formulation strategies where the parent scaffold has failed to yield stable salts [1].

Regioisomer‑Specific SAR Exploration of Azetidine‑Based Enzyme Inhibitors

When exploring structure–activity relationships around azetidine‑containing enzyme inhibitors (e.g., GABA transporter inhibitors or ACC2 inhibitors), the target compound’s 3‑COOH regioisomerism offers a distinct pharmacophore geometry compared to the 2‑COOH variant . The 0.6‑unit lower XLogP relative to the 2‑COOH isomer translates into measurably different logD₇.₄ values, which can be exploited to tune metabolic stability and plasma protein binding without altering the core azetidine scaffold [1]. Procuring both the 3‑COOH (target) and 2‑COOH regioisomers as a matched pair enables systematic SAR deconvolution.

Quote Request

Request a Quote for 1,3-Dimethyl-3-azetidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.